molecular formula C16H11BrN2O2 B2368675 (2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide CAS No. 380310-12-3

(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2368675
CAS No.: 380310-12-3
M. Wt: 343.18
InChI Key: FLCDVTZDZUCSPV-MNDPQUGUSA-N
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Description

(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a bromophenyl group and an imino functionality in this compound adds to its chemical uniqueness and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 3-bromobenzaldehyde with 3-amino-2H-chromene-2-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imino linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-9H-chromeno[2,3-d]thiazol-9-ones: These compounds share a chromene core and exhibit similar biological activities.

    2-benzyl-3-morpholino-7-(thiophen-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Another class of heterocyclic compounds with comparable structural features.

Uniqueness

(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the bromophenyl group and the imino functionality, which confer distinct chemical reactivity and biological activity compared to other chromene derivatives.

Properties

IUPAC Name

2-(3-bromophenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-11-5-3-6-12(9-11)19-16-13(15(18)20)8-10-4-1-2-7-14(10)21-16/h1-9H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCDVTZDZUCSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)Br)O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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